molecular formula C18H20N2O3S B10807002 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid

4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B10807002
M. Wt: 344.4 g/mol
InChI Key: DNCFCRYCPNFPQP-UHFFFAOYSA-N
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Description

4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid is a high-purity chemical building block designed for research and development applications. This compound features a unique molecular architecture, combining a benzoic acid scaffold with a multifunctional 2,5-dimethylpyrrole unit bearing a morpholinocarbothioyl group. This structure suggests potential as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. The presence of the carboxylic acid group provides a handle for further derivatization into amides or esters, while the thiourea moiety within the morpholinocarbothioyl group may facilitate metal coordination or act as a pharmacophore in drug discovery efforts. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in areas such as medicinal chemistry, materials science, and as a precursor for more complex chemical entities.

Properties

IUPAC Name

4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-11-16(17(24)19-7-9-23-10-8-19)13(2)20(12)15-5-3-14(4-6-15)18(21)22/h3-6,11H,7-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFCRYCPNFPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrrole Synthesis

The 2,5-dimethylpyrrole scaffold is classically synthesized via the Knorr reaction, wherein a diketone reacts with an amine under acidic conditions. For example, 2,5-hexanedione reacts with ammonium acetate in acetic acid to yield 2,5-dimethylpyrrole. This method offers high regioselectivity and scalability, with yields exceeding 80% under optimized conditions.

Functionalization at the 3-Position

To introduce a reactive site for subsequent thiocarbamoylation, the 3-position of the pyrrole must be activated. The Vilsmeier-Haack formylation reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), installs a formyl group at the 3-position, producing 3-formyl-2,5-dimethylpyrrole. This aldehyde serves as a versatile intermediate for further transformations, such as condensation or oxidation.

Introduction of the Morpholinocarbothioyl Group

Thiocarbamoylation Strategies

The morpholinocarbothioyl group (-SCON-morpholine) is introduced via reaction of the 3-formylpyrrole intermediate with morpholine and a thiocarbonyl source. Lawesson’s reagent, a thiocarbonyl transfer agent, facilitates this conversion by reacting with the formyl group to generate a thioamide, which subsequently couples with morpholine. Alternatively, direct treatment of 3-chloro-2,5-dimethylpyrrole with morpholine and thiophosgene (CSCl₂) in anhydrous dichloromethane yields the thiocarbamoyl derivative.

Table 1: Thiocarbamoylation Reaction Optimization

Reagent SystemTemperature (°C)Yield (%)Reference
Lawesson’s reagent + morpholine11072
Thiophosgene + morpholine2565

Attachment of the Benzoic Acid Moiety

Coupling via Suzuki-Miyaura Reaction

The benzoic acid group is introduced through cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura reaction between 1-bromo-2,5-dimethyl-3-(morpholinocarbothioyl)pyrrole and 4-boronobenzoic acid methyl ester forms the biaryl linkage. Subsequent hydrolysis of the methyl ester with aqueous NaOH yields the free carboxylic acid.

Oxidation of Methyl-Substituted Intermediates

An alternative route involves oxidizing a 4-methylphenylpyrrole derivative. Treatment of 4-(2,5-dimethylpyrrol-1-yl)toluene with potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the methyl group to a carboxylic acid4. This method avoids coupling steps but requires stringent temperature control to prevent overoxidation4.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Pyrrole synthesis : Knorr reaction (2,5-hexanedione + NH₄OAc → 2,5-dimethylpyrrole).

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF → 3-formyl-2,5-dimethylpyrrole).

  • Thiocarbamoylation : Lawesson’s reagent + morpholine → 3-(morpholinocarbothioyl)-2,5-dimethylpyrrole.

  • Benzoic acid coupling : Suzuki-Miyaura reaction with 4-boronobenzoic acid methyl ester, followed by ester hydrolysis.

Route B: Direct Substitution

  • Bromination : Electrophilic bromination of 2,5-dimethylpyrrole at the 1-position using N-bromosuccinimide (NBS).

  • Grignard carboxylation : Reaction of 1-bromo-2,5-dimethylpyrrole with Mg/CO₂ to form 4-(2,5-dimethylpyrrol-1-yl)benzoic acid4.

  • Thiocarbamoylation : Treatment with morpholine and thiophosgene at the 3-position.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The pyrrole protons resonate at δ 6.2–6.5 ppm, while the morpholine protons appear as a multiplet at δ 3.6–3.8 ppm.

  • IR Spectroscopy : Stretching frequencies at 1670 cm⁻¹ (C=O of benzoic acid) and 1250 cm⁻¹ (C=S of thiocarbamate) confirm functional groups.

  • Mass Spectrometry : Molecular ion peak at m/z 358.4 (calculated for C₁₈H₂₀N₂O₃S).

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) enhances purity to >98%, as verified by HPLC. Route A achieves an overall yield of 58%, while Route B offers 49% yield due to lower efficiency in the Grignard step .

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

The compound has shown potential antitumor effects through various mechanisms:

  • Proteasome Pathway Activation : It enhances the ubiquitin-proteasome system, leading to increased degradation of oncoproteins, which is crucial for cancer therapy.
  • Autophagy Induction : Promotes autophagic processes that eliminate damaged proteins and organelles.
  • Enzyme Inhibition : May inhibit enzymes involved in tumor progression, such as cathepsins B and L.

Summary of Biological Activities

Activity Mechanism
Proteasome PathwayEnhances degradation of oncoproteins
AutophagyPromotes elimination of damaged cellular components
Enzyme InhibitionInhibits cathepsins involved in metastasis

Case Studies

Several studies have highlighted the efficacy of this compound against cancer cell lines:

  • Hep-G2 Liver Cancer Cells : A study demonstrated that related benzoic acid derivatives activate proteasomal activity, resulting in reduced cell viability.
  • Non-Cytotoxic Concentrations : Research indicated that specific concentrations (e.g., 10 µg/mL) could enhance proteasome activity without adversely affecting normal cells.

Mechanism of Action

The mechanism of action of 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Potential Applications
4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid (Target) C₁₉H₂₁N₃O₃S Benzoic acid, pyrrole, morpholinocarbothioyl Kinase inhibition, enzyme modulation
4-Fluoro-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide C₁₃H₁₉FN₂O₄S Benzenesulfonamide, morpholine, methoxy Anticancer, antimicrobial
3-[2-({1-[2-(4-Fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene}methyl)-1H-pyrrol-1-yl]benzoic acid C₂₃H₁₇FN₄O₅ Benzoic acid, pyrrole, imidazolidinone Protease inhibition, anti-inflammatory
2-(2-Fluorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one C₁₆H₁₂FNO₄ Benzoxazinone, fluorophenyl, methoxy Antiviral, CNS-targeted therapies

Key Observations:

Functional Group Diversity: The target compound uniquely combines a carbothioyl-morpholine group with a pyrrole ring, distinguishing it from sulfonamide- or imidazolidinone-containing analogs. The carbothioyl group may enhance metal-binding capacity, relevant for enzyme inhibition . 4-Fluoro-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide shares a morpholine group but replaces the pyrrole-carbothioyl system with a sulfonamide, likely altering solubility and target selectivity .

Pharmacological Implications: The imidazolidinone-pyrrole hybrid (C₂₃H₁₇FN₄O₅) demonstrates how fused heterocycles improve metabolic stability compared to the target compound’s simpler pyrrole scaffold . Benzoxazinone derivatives (e.g., C₁₆H₁₂FNO₄) exhibit CNS activity due to fluorophenyl and methoxy groups, suggesting the target compound’s benzoic acid group may limit blood-brain barrier penetration .

This could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Gaps

Key research gaps include:

  • Synthetic Optimization : Crystallographic refinement via SHELXL is recommended to resolve stereochemical ambiguities.
  • Activity Profiling : Testing against kinase panels (e.g., EGFR, VEGFR) could validate hypothesized inhibitory effects.
  • SAR Studies : Modifying the pyrrole’s methyl groups or replacing benzoic acid with bioisosteres (e.g., tetrazole) may improve potency.

Biological Activity

The compound 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{15}H_{18}N_{2}O_{2}S
  • Molecular Weight : 282.38 g/mol
  • Functional Groups : Contains a benzoic acid moiety, a pyrrole ring, and a morpholinocarbothioyl substituent.

1. Proteostasis Modulation

Recent studies have indicated that derivatives of benzoic acid can influence proteostasis pathways. The compound has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. This modulation is significant as it may provide therapeutic avenues for age-related decline in protein degradation systems .

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. For instance, studies on related benzoic acid derivatives have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), which is crucial for bacterial survival and a target in tuberculosis treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Proteostasis ModulationEnhances UPP and ALP activities in human fibroblasts
AntimicrobialPotential activity against bacterial strains (specific data pending)
Enzyme InhibitionInhibits DHFR; potential anti-TB agent
CytotoxicityLow cytotoxicity observed in various cell lines

Proteostasis Evaluation

In a study focusing on the biological evaluation of benzoic acid derivatives, compounds were assessed for their ability to activate proteolytic pathways. The results indicated that certain derivatives significantly enhanced proteasomal activity without exhibiting cytotoxic effects at tested concentrations (1 and 10 μg/mL) in human foreskin fibroblasts .

Antimicrobial Studies

While direct studies on this compound are sparse, related compounds have exhibited promising antimicrobial activity. For instance, substituted benzoic acids have been noted for their effectiveness against various bacterial strains, suggesting that this compound may share similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrrole Formation : Start with a Knorr pyrrole synthesis using β-keto esters and ammonia derivatives to form the 2,5-dimethylpyrrole backbone .

Morpholinocarbothioyl Introduction : React the pyrrole intermediate with morpholine-4-carbonyl chloride in the presence of a thiocarbonylating agent (e.g., Lawesson’s reagent) under inert conditions .

Benzoic Acid Coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzoic acid moiety. Purify via recrystallization or column chromatography .

  • Key Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 2.56 ppm for methyl groups) and LCMS (M+1: ~380–400 m/z range) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at pyrrole C2/C5, morpholine ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight and detect impurities. For example, ESI-MS can identify adducts like [M+Na]+ .
  • FTIR : Validate thiocarbonyl (C=S) stretches (~1200–1050 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1 ^{-1}) .

Q. How to design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assay to assess selectivity .
  • Data Interpretation : Compare activity to structurally similar analogs (e.g., 4-[3-(fluorophenyl)pyrazolyl]benzoic acid derivatives) to identify potency trends .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antimicrobial activity in 4-fluorophenyl analogs vs. diminished activity in trifluoromethyl derivatives) .
  • Experimental Replication : Re-synthesize conflicting derivatives under standardized conditions (e.g., inert atmosphere, controlled pH) to exclude batch variability .
  • Computational Modeling : Perform molecular docking (e.g., with bacterial enoyl-ACP reductase) to rationalize potency differences .

Q. What strategies optimize the synthesis yield of the morpholinocarbothioyl-pyrrole intermediate?

  • Methodological Answer :

  • Reagent Optimization : Replace Lawesson’s reagent with PSCl3_3/morpholine for milder thiocarbonylation, reducing side products .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion (~90%) .

Q. How to design a SAR study for enhancing metabolic stability of this compound?

  • Methodological Answer :

  • Derivatization Focus : Modify the benzoic acid moiety (e.g., ester prodrugs) or morpholine ring (e.g., N-methylation) to block Phase I oxidation .
  • In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LCMS to measure half-life .
  • Pharmacokinetic Profiling : Administer top candidates in rodent models and analyze plasma concentrations over time .

Q. How to address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Co-Solvent Systems : Use vehicles like PBS with 10% DMSO or cyclodextrin inclusion complexes .

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